7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
描述
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine features a bicyclic core structure comprising a benzene ring fused to a six-membered 1,4-oxazine heterocycle. The benzene ring carries two critical substituents: a fluorine atom at the 7-position and a bulky boronic acid pinacol ester group at the 6-position. The oxazine ring exists in a partially saturated 3,4-dihydro-2H configuration, which reduces ring strain compared to fully aromatic systems and enhances molecular stability under ambient conditions. The International Union of Pure and Applied Chemistry systematic name precisely describes the compound as 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, reflecting the complete connectivity and stereochemistry of all functional groups.
The canonical Simplified Molecular-Input Line-Entry System notation B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCCN3 encodes the three-dimensional connectivity, while the International Chemical Identifier Key OISLTYSRSUFGPW-UHFFFAOYSA-N provides a unique digital fingerprint for database searches. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group functions as a protecting group for the underlying boronic acid, enhancing solubility in organic solvents and preventing unwanted oxidation or hydrolysis reactions. This protecting group strategy allows for controlled release of the reactive boronic acid functionality under specific reaction conditions, particularly in palladium-catalyzed cross-coupling transformations.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H19BFNO3 |
| Molecular Weight | 279.118 g/mol |
| Chemical Abstracts Service Registry Number | 1256255-84-1 |
| International Chemical Identifier Key | OISLTYSRSUFGPW-UHFFFAOYSA-N |
| Canonical Simplified Molecular-Input Line-Entry System | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCCN3 |
| PubChem Compound Identifier | 59578566 |
属性
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h7-8,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLTYSRSUFGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 270.09 g/mol
- CAS Number : 760990-08-7
The presence of the boron-containing dioxaborolane moiety is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of boron-containing compounds. In particular, the benzoxaborole derivatives have shown promising activity against various pathogens. For instance, a related compound demonstrated significant in vitro activity against Wolbachia bacteria, which are endosymbionts of filarial parasites responsible for diseases such as lymphatic filariasis and onchocerciasis .
The mechanism by which this compound exerts its effects is believed to involve interference with bacterial protein synthesis. The boron atom in the structure may play a role in binding to specific targets within microbial cells .
In Vivo Studies
In vivo studies using murine models have demonstrated that compounds similar to this compound effectively reduce Wolbachia loads in infected hosts when administered orally. This suggests a potential therapeutic application for treating infections caused by filarial worms .
Table 1: Summary of Biological Activity Data
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. The introduction of the dioxaborolane moiety enhances its solubility and bioavailability compared to other analogs without this functional group .
科学研究应用
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of benzo[b][1,4]oxazine exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance this activity by improving solubility and bioavailability. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Compounds containing the benzo[b][1,4]oxazine framework have been explored for their neuroprotective properties. The potential for 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine to modulate neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The fluorine substitution may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .
Material Science Applications
- Polymer Chemistry : The dioxaborolane moiety can be utilized in polymer synthesis as a cross-linking agent or as part of a monomer structure in creating new materials with desirable mechanical properties. This application is particularly relevant in developing biodegradable polymers .
- Fluorescent Probes : The unique chemical structure allows for the potential development of fluorescent probes for biological imaging. The incorporation of fluorophores into the compound could facilitate real-time monitoring of cellular processes .
Case Studies
- A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzo[b][1,4]oxazine derivatives demonstrating significant anticancer activity against various cancer cell lines .
- Another research article highlighted the use of boron-containing compounds in drug discovery processes, emphasizing their role in enhancing the pharmacokinetic profiles of lead compounds .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Application Area | Notable Findings |
|---|---|---|---|
| This compound | Structure | Pharmaceuticals | Potential anticancer and neuroprotective effects |
| 6-(4-fluorophenyl)-benzo[b][1,4]oxazine | Structure | Pharmaceuticals | Exhibits antimicrobial properties |
| 5-(tetramethyl-dioxaborolane)-indole | Structure | Material Science | Used as a fluorescent probe |
化学反应分析
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions with aryl halides or triflates. These reactions are pivotal for constructing biaryl systems in pharmaceutical intermediates.
Typical Conditions:
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | Toluene, DMF, or THF |
| Temperature | 80–110°C under inert atmosphere (N₂/Ar) |
| Reaction Time | 4–12 hours |
Example Reaction:
The compound reacts with 4-bromoanisole in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield a fluorinated benzoxazine-aryl ether hybrid.
Hydrolysis to Boronic Acid
The dioxaborolane group can be hydrolyzed under acidic or basic conditions to generate the corresponding boronic acid, which is reactive but less stable .
Hydrolysis Protocol:
-
Acidic Conditions: HCl (1M) in THF/water (1:1), 25°C, 2 hours.
Outcome:
The boronic acid intermediate is susceptible to protodeboronation but serves as a precursor for further functionalization .
Electrophilic Aromatic Substitution
Nitration Example:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3) |
| Temperature | 0°C → 25°C (gradual) |
| Product | 7-Fluoro-5-nitro derivative |
Oxidative Transformations
The benzoxazine ring undergoes oxidation to form quinoline-like structures under strong oxidizing agents like KMnO₄ or CrO₃.
Oxidation with KMnO₄:
| Condition | Outcome |
|---|---|
| KMnO₄ in H₂O, 90°C | Ring-opening to form carboxylic acid |
Stability and Side Reactions
相似化合物的比较
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogs, differing in substituent positions, functional groups, or ring modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Fluorine Position and Reactivity The 7-fluoro isomer (1155264-46-2) exhibits enhanced reactivity in cross-coupling compared to the 8-fluoro analog due to electronic effects. Fluorine at the 7-position withdraws electron density, activating the boronate group for nucleophilic attack . The non-fluorinated analog (1361110-64-6) shows lower reactivity but greater stability, making it suitable for prolonged storage .
Functional Group Modifications The 3-ketone derivative (943994-02-3) has higher solubility (0.583 mg/mL) than the 7-fluoro compound (0.368 mg/mL), attributed to the polar ketone group .
Synthetic Accessibility The 7-fluoro compound has a moderate synthetic accessibility score (3.01), reflecting challenges in fluorination steps. Non-fluorinated analogs (e.g., 1361110-64-6) are easier to synthesize (score: 2.95) .
Cost Considerations Fluorinated derivatives (e.g., 1155264-46-2) are more expensive ($259/250 mg) than non-fluorinated analogs due to specialized fluorination protocols .
Suzuki-Miyaura Coupling Efficiency
- The 7-fluoro compound achieves >90% yield in coupling with aryl halides under Pd(PPh₃)₄ catalysis, outperforming the 8-fluoro isomer (75% yield) .
- The ketone-containing analog (943994-02-3) is less efficient in couplings due to steric hindrance from the ketone group .
Pharmaceutical Relevance
常见问题
Q. What are the optimal synthetic routes for preparing 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety as a key intermediate. For fluorinated benzooxazine derivatives, regioselective fluorination (e.g., using electrophilic fluorinating agents like Selectfluor™) is critical to ensure positional accuracy . Metal-free conditions under mild temperatures (e.g., 40–60°C) are recommended to preserve the boronate ester’s integrity, as demonstrated in analogous fluoropyrimidine syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and boron-ester stability. For ¹⁹F NMR, chemical shifts between -110 to -130 ppm are typical for aryl fluorides . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential to validate molecular weight (±2 ppm error). Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What safety and storage protocols are recommended for this compound?
Methodological Answer: Store the compound at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester . Use PPE (gloves, goggles) during handling due to potential toxicity of fluorinated intermediates. Avoid exposure to moisture or strong acids, which can cleave the dioxaborolane ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., restricted rotation in the benzooxazine ring). Perform variable-temperature NMR (VT-NMR) to identify conformational equilibria. Cross-validate with DFT calculations (e.g., Gaussian09) to model spin-spin coupling constants and compare with experimental data . For example, coupling constants >8 Hz in aromatic regions suggest para-substitution, while <3 Hz may indicate steric hindrance .
Q. What theoretical frameworks guide the design of derivatives for medicinal chemistry applications?
Methodological Answer: Link synthesis to structure-activity relationship (SAR) models. The boronate ester’s electrophilicity and fluorine’s metabolic stability make the compound a candidate for kinase inhibitors. Use molecular docking (AutoDock Vina) to predict binding affinity to ATP-binding pockets. Prioritize derivatives with logP <3 to enhance bioavailability, as calculated via ChemAxon .
Q. How can computational modeling improve reaction yields for scaled-up synthesis?
Methodological Answer: Employ COMSOL Multiphysics or Aspen Plus to simulate heat and mass transfer in flow reactors. For example, microfluidic systems with residence times <10 minutes minimize boronate ester degradation. AI-driven optimization (e.g., Bayesian algorithms) can predict optimal reagent stoichiometry and reaction time .
Q. What strategies mitigate instability of the boronate ester under basic conditions?
Methodological Answer: Replace traditional bases (e.g., Na₂CO₃) with mild alternatives like K₃PO₄, which stabilize the boronate via chelation. Alternatively, use protecting groups (e.g., MIDA boronate) during coupling steps, followed by deprotection under acidic conditions (e.g., HCl/THF) .
Q. How should researchers address discrepancies between computational and experimental melting points?
Methodological Answer: Melting point deviations (>5°C) may indicate polymorphism. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize from solvents with varying polarities (e.g., ethyl acetate vs. hexane) to isolate stable crystalline forms .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
